molecular formula C25H32N4O2 B11358284 2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11358284
M. Wt: 420.5 g/mol
InChI Key: REPFBYAHNWTSRM-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperidine moiety: This step involves the alkylation of the benzimidazole core with a piperidine derivative, often using a suitable base and solvent.

    Attachment of the 3-methylphenoxy group: This can be done through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a 3-methylphenoxy halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: N-oxides of the benzimidazole core.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenoxy)-N-[2-(morpholin-4-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide
  • 2-(3-methylphenoxy)-N-[2-(pyrrolidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

Uniqueness

The unique combination of the benzimidazole core, piperidine moiety, and 3-methylphenoxy group in 2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide may confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or chemical probes.

Properties

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C25H32N4O2/c1-3-12-29-23-11-10-20(26-25(30)18-31-21-9-7-8-19(2)15-21)16-22(23)27-24(29)17-28-13-5-4-6-14-28/h7-11,15-16H,3-6,12-14,17-18H2,1-2H3,(H,26,30)

InChI Key

REPFBYAHNWTSRM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C)N=C1CN4CCCCC4

Origin of Product

United States

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